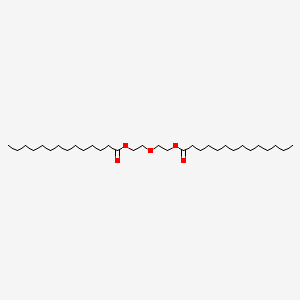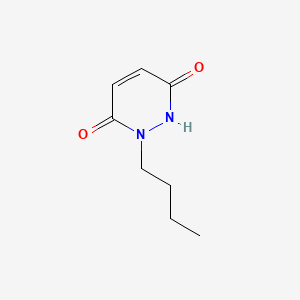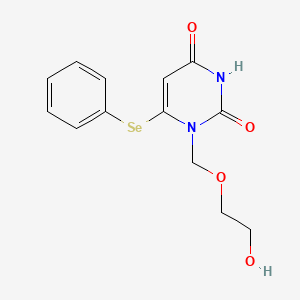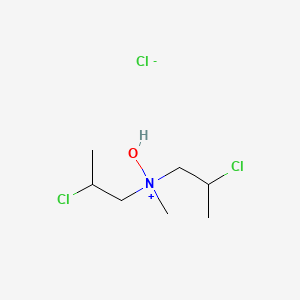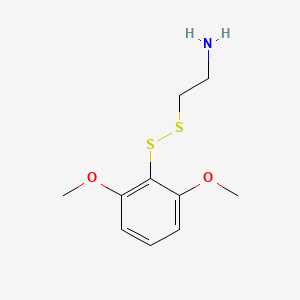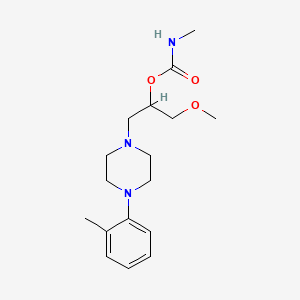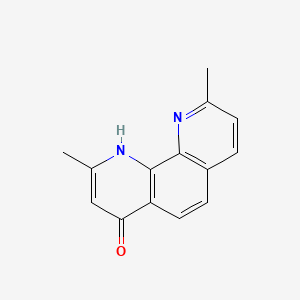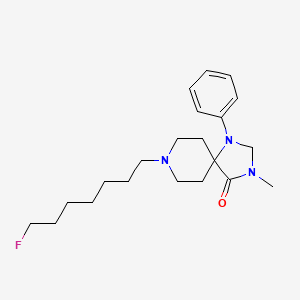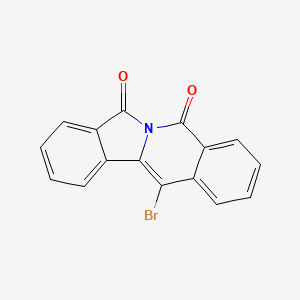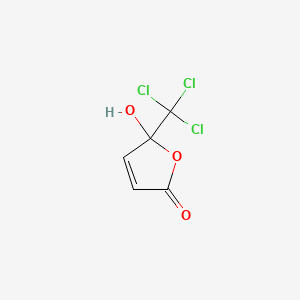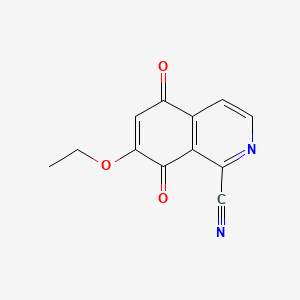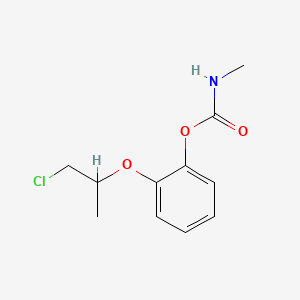
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate is a chemical compound with a complex structure that includes a phenol group, a chloro-substituted ethoxy group, and a methylcarbamate group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often includes steps such as purification and quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into simpler phenolic derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and interaction with cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: This compound has similar phenolic properties but differs in its substitution pattern.
Phenol, 2-(2-chloroethoxy)-, methylcarbamate: Similar in structure but lacks the methyl group on the ethoxy chain.
Uniqueness
Phenol, 2-(2-chloro-1-methylethoxy)-, methylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenol, chloroethoxy, and methylcarbamate groups makes it versatile for various applications .
Eigenschaften
CAS-Nummer |
79637-88-0 |
|---|---|
Molekularformel |
C11H14ClNO3 |
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
[2-(1-chloropropan-2-yloxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-8(7-12)15-9-5-3-4-6-10(9)16-11(14)13-2/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
CFPISEMCCBYYAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)OC1=CC=CC=C1OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


